U0126

Catalog No.
S548502
CAS No.
109511-58-2
M.F
C18H16N6S2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
U0126

CAS Number

109511-58-2

Product Name

U0126

IUPAC Name

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2

InChI Key

DVEXZJFMOKTQEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, U 0126, U-0126, U0126, U0126 cpd, U126 cpd, UO 126, UO-126, UO126

Canonical SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Isomeric SMILES

C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N

Description

The exact mass of the compound 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene is 380.08779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of enamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

U0126 is a synthetic organic compound recognized as a potent and selective inhibitor of mitogen-activated protein kinase kinase (MAP kinase kinase, also known as MEK). Specifically, it targets both MEK1 and MEK2, inhibiting their activity and subsequently affecting the extracellular signal-regulated kinase (ERK) signaling pathway. U0126 has a molecular formula of C₁₈H₁₆N₆S₂ and a molecular weight of 380.48 g/mol. Its chemical structure features a unique arrangement that allows it to effectively inhibit kinase activity, making it a valuable tool in biological research .

  • Enhanced Cytotoxicity: Studies have explored U0126's ability to increase the cytotoxicity (cell killing effect) of Combretastatin A4 (CA4), a vascular disrupting agent showing promise in cancer treatment []. The mechanism behind this enhanced cytotoxicity seems independent of the Mitogen-Activated Protein Kinase Kinase (MAPKK) pathway, a common cellular signaling cascade [].
, including isomerization and cyclization. These reactions can lead to the formation of multiple products, which typically exhibit reduced affinity for MEK compared to the parent compound. The inhibition of MEK by U0126 is characterized by an IC50 value of approximately 0.07 μM for MEK1 and 0.06 μM for MEK2, indicating its high potency . The compound acts primarily through non-competitive inhibition, thereby affecting downstream signaling pathways without directly blocking the activity of the kinases involved.

U0126 has been extensively studied for its biological effects, particularly in the context of cancer research. It plays a significant role in modulating various cellular processes such as differentiation, cell growth, apoptosis, and autophagy. By inhibiting the MAPK signaling pathway, U0126 can influence cell survival and proliferation in cancer cells. Notably, it has demonstrated anti-tumor effects by inducing apoptosis in certain leukemic cells while also exhibiting anti-inflammatory properties . Furthermore, U0126 has been shown to inhibit AP-1 transcriptional activity, which is crucial for tumor progression and metastasis .

The synthesis of U0126 was first reported by W.J. Middleton in the late 1950s. The process involves several steps that lead to its final crystalline form. The compound can be synthesized through reactions involving appropriate precursors that yield the desired structural features essential for its biological activity . Detailed synthetic routes may vary but generally include steps for functional group modifications to achieve the final product with high purity.

U0126 is mainly utilized in research settings to investigate the MAPK signaling pathway's role in various biological processes and diseases. Its applications include:

  • Cancer Research: Investigating its potential as an anti-cancer agent by studying its effects on tumor cell growth and apoptosis.
  • Neuroscience: Exploring its role in neuronal differentiation and survival.
  • Inflammation Studies: Assessing its anti-inflammatory properties in various models of disease.
  • Stem Cell Research: Maintaining pluripotent stem cells in an undifferentiated state .

Research indicates that U0126 interacts with multiple signaling pathways beyond just inhibiting MEK1/2. It has been shown to affect pathways such as JNK, PI3K/AKT/mTOR, and Ras/Raf/ERK signaling. These interactions suggest that U0126 may have broader implications in cellular signaling networks than initially understood . Furthermore, studies have indicated that U0126 can modulate apoptosis and cell migration through its effects on various molecular targets like p53 and matrix metalloproteinases .

U0126 belongs to a class of compounds known as MAP kinase inhibitors. Similar compounds include:

Compound NameTarget KinaseIC50 (μM)Unique Features
PD98059MEK10.01Selective for MEK1; less effective on MEK2
TrametinibMEK1/20.005Approved for clinical use; more selective
SorafenibRAF/VEGFR0.001Multi-target inhibitor with broader applications
SelumetinibMEK1/20.01Used in clinical trials for various cancers

U0126's uniqueness lies in its specific non-competitive inhibition mechanism against both MEK1 and MEK2 while maintaining minimal effects on other kinases like PKC or JNK . This selectivity makes it particularly valuable for dissecting the roles of the MAPK pathway in cellular processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

380.08778688 g/mol

Monoisotopic Mass

380.08778688 g/mol

Heavy Atom Count

26

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8027P94HLL

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

218601-62-8

Wikipedia

U0126

Dates

Modify: 2023-08-15
1: Ma DM, Ji YJ, Yang F, Liu W, Wan Z, Li RY. Effects of U0126 on growth and activation of mitogen-activated protein kinases in Aspergillus fumigatus. Chin Med J (Engl). 2013 Jan;126(2):220-5. PubMed PMID: 23324267.
2: Bae SH, Hwang JW, Shin SJ, Park GH, Yoon KD, Bae SK. Quantitation and pharmacokinetics of 1,4-diamino-2,3-dicyano-1,4-bis (2-aminophenylthio) butadiene (U0126) in rat plasma by liquid chromatography-tandem mass spectrometry. J Sep Sci. 2012 Dec 10. doi: 10.1002/jssc.201200779. [Epub ahead of print] PubMed PMID: 23225735.
3: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.
4: Lodi A, Woods SM, Ronen SM. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast, but not prostate, cancer cells. NMR Biomed. 2012 Sep 3. doi: 10.1002/nbm.2848. [Epub ahead of print] PubMed PMID: 22945392; PubMed Central PMCID: PMC3529990.
5: Flores LG 2nd, Yeh HH, Soghomonyan S, Young D, Bankson J, Hu Q, Alauddin M, Huff V, Gelovani JG. Monitoring Therapy with MEK Inhibitor U0126 in a Novel Wilms Tumor Model in Wt1 Knockout Igf2 Transgenic Mice Using (18)F-FDG PET with Dual-Contrast Enhanced CT and MRI: Early Metabolic Response Without Inhibition of Tumor Growth. Mol Imaging Biol. 2012 Aug 9. [Epub ahead of print] PubMed PMID: 22875335.
6: Zhang WZ, Wang ZG, Chen YQ, Ma L, Li T, Bao HG, Li PH. [Effects of valsartan and U0126 on atrial fibrosis and connexin40 remodeling in rats]. Zhonghua Xin Xue Guan Bing Za Zhi. 2011 Dec;39(12):1129-34. Chinese. PubMed PMID: 22336507.
7: Freeman MR, Kim J, Lisanti MP, Di Vizio D. A metabolic perturbation by U0126 identifies a role for glutamine in resveratrol-induced cell death. Cancer Biol Ther. 2011 Dec 1;12(11):966-77. doi: 10.4161/cbt.12.11.18136. Epub 2011 Dec 1. PubMed PMID: 22108021; PubMed Central PMCID: PMC3280915.
8: Zou ZQ, Zhang LN, Wang F, Bellenger J, Shen YZ, Zhang XH. The novel dual PI3K/mTOR inhibitor GDC-0941 synergizes with the MEK inhibitor U0126 in non-small cell lung cancer cells. Mol Med Report. 2012 Feb;5(2):503-8. doi: 10.3892/mmr.2011.682. Epub 2011 Nov 16. PubMed PMID: 22101421.
9: Droebner K, Pleschka S, Ludwig S, Planz O. Antiviral activity of the MEK-inhibitor U0126 against pandemic H1N1v and highly pathogenic avian influenza virus in vitro and in vivo. Antiviral Res. 2011 Nov;92(2):195-203. doi: 10.1016/j.antiviral.2011.08.002. Epub 2011 Aug 11. PubMed PMID: 21854809.
10: Sheth PR, Liu Y, Hesson T, Zhao J, Vilenchik L, Liu YH, Mayhood TW, Le HV. Fully activated MEK1 exhibits compromised affinity for binding of allosteric inhibitors U0126 and PD0325901. Biochemistry. 2011 Sep 20;50(37):7964-76. doi: 10.1021/bi200542r. Epub 2011 Aug 26. PubMed PMID: 21793567.
11: Marampon F, Gravina GL, Di Rocco A, Bonfili P, Di Staso M, Fardella C, Polidoro L, Ciccarelli C, Festuccia C, Popov VM, Pestell RG, Tombolini V, Zani BM. MEK/ERK inhibitor U0126 increases the radiosensitivity of rhabdomyosarcoma cells in vitro and in vivo by downregulating growth and DNA repair signals. Mol Cancer Ther. 2011 Jan;10(1):159-68. doi: 10.1158/1535-7163.MCT-10-0631. PubMed PMID: 21220498; PubMed Central PMCID: PMC3064485.
12: Ito M, Zhao N, Zeng Z, Chang CC, Zu Y. Synergistic growth inhibition of anaplastic large cell lymphoma cells by combining cellular ALK gene silencing and a low dose of the kinase inhibitor U0126. Cancer Gene Ther. 2010 Sep;17(9):633-44. doi: 10.1038/cgt.2010.20. Epub 2010 May 7. PubMed PMID: 20448669; PubMed Central PMCID: PMC2919633.
13: Miwa M, Uchida S, Horiba F, Takeshima H, Nabeshima T, Hiramatsu M. Nociceptin and its metabolite attenuate U0126-induced memory impairment through a nociceptin opioid peptide (NOP) receptor-independent mechanism. Neurobiol Learn Mem. 2010 Mar;93(3):396-405. doi: 10.1016/j.nlm.2009.12.006. Epub 2009 Dec 21. PubMed PMID: 20026233.
14: Zhao LY, Huang C, Li ZF, Liu L, Ni L, Song TS. STAT1/2 is involved in the inhibition of cell growth induced by U0126 in HeLa cells. Cell Mol Biol (Noisy-le-grand). 2009 Nov 15;55 Suppl:OL1168-74. PubMed PMID: 20003811.
15: Chen CL, Li TP, Zhu LH. [Effect of MAPK signal transduction pathway inhibitor U0126 on aquaporin 4 expression in alveolar type II cells in rats with oleic acid-induced acute lung injury]. Nan Fang Yi Ke Da Xue Xue Bao. 2009 Aug;29(8):1525-8. Chinese. PubMed PMID: 19726282.
16: Quan H, Liu H, Li C, Lou L. 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (U0126) enhances the cytotoxicity of combretastatin A4 independently of mitogen-activated protein kinase kinase. J Pharmacol Exp Ther. 2009 Jul;330(1):326-33. doi: 10.1124/jpet.109.153320. Epub 2009 Apr 18. PubMed PMID: 19377096.
17: Marampon F, Bossi G, Ciccarelli C, Di Rocco A, Sacchi A, Pestell RG, Zani BM. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma. Mol Cancer Ther. 2009 Mar;8(3):543-51. doi: 10.1158/1535-7163.MCT-08-0570. Epub 2009 Mar 3. PubMed PMID: 19258428.
18: Yao XL, Chen ZD, Tan FQ, Lu Y, Hu Q. [Protective effect of MEK inhibitor (U0126) on donor testes from ischemia-reperfusion injury after orthotopic testicular transplantation in rats]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2009 Jan;38(1):81-8. Chinese. PubMed PMID: 19253433.
19: Farrokhnia N, Ericsson A, Terént A, Lennmyr F. MEK-inhibitor U0126 in hyperglycaemic focal ischaemic brain injury in the rat. Eur J Clin Invest. 2008 Sep;38(9):679-85. doi: 10.1111/j.1365-2362.2008.01990.x. PubMed PMID: 18837745.
20: Bachleda P, Dvorák Z. Pharmacological inhibitors of JNK and ERK kinases SP600125 and U0126 are not appropriate tools for studies of drug metabolism because they activate aryl hydrocarbon receptor. Gen Physiol Biophys. 2008 Jun;27(2):143-5. PubMed PMID: 18645229.

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